
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol is a fluorinated quinoline derivative. This compound is characterized by the presence of two trifluoromethyl groups attached to phenyl rings at the 5 and 7 positions of the quinoline core, and a hydroxyl group at the 8 position. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Méthodes De Préparation
The synthesis of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol typically involves cyclization and cycloaddition reactions. One common method includes the nucleophilic displacement of halogen atoms or diaza groups, followed by direct fluorination . Industrial production methods may involve the use of organometallic compounds and cross-coupling reactions to achieve the desired fluorinated quinoline structure .
Analyse Des Réactions Chimiques
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .
Applications De Recherche Scientifique
5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,7-Bis(2-(trifluoromethyl)phenyl)quinolin-8-ol include other fluorinated quinolines such as:
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)
- Mefloquine
What sets this compound apart is the presence of two trifluoromethyl groups, which significantly enhance its biological activity and chemical stability compared to other fluorinated quinolines .
Propriétés
Numéro CAS |
648896-57-5 |
|---|---|
Formule moléculaire |
C23H13F6NO |
Poids moléculaire |
433.3 g/mol |
Nom IUPAC |
5,7-bis[2-(trifluoromethyl)phenyl]quinolin-8-ol |
InChI |
InChI=1S/C23H13F6NO/c24-22(25,26)18-9-3-1-6-13(18)16-12-17(21(31)20-15(16)8-5-11-30-20)14-7-2-4-10-19(14)23(27,28)29/h1-12,31H |
Clé InChI |
UMDOAVMZYXXOSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC(=C(C3=C2C=CC=N3)O)C4=CC=CC=C4C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

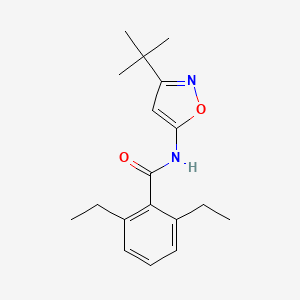
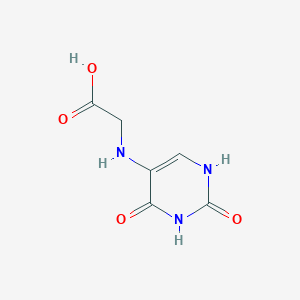
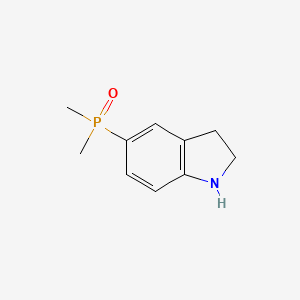
![Diethyl 5-{[3-(ethoxycarbonyl)-4,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B12900701.png)
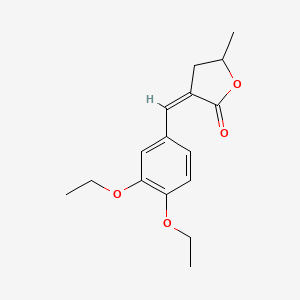
![4-[(Phenylsulfanyl)methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12900709.png)
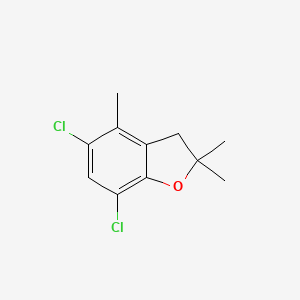
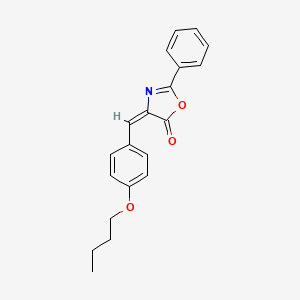
![Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B12900718.png)
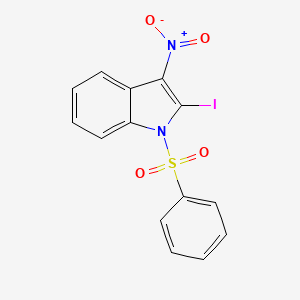
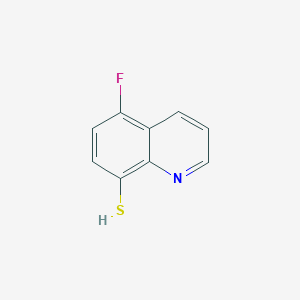
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)
